Trifluoromethylisocyanide
Overview
Description
Trifluoromethylisocyanide is a chemical compound with the formula CF₃NC. It is an isocyanide and a fluorocarbon, known for its unique properties and applications in various fields. The compound is notable for its polymerization even at temperatures below its boiling point of -80°C . As a ligand in coordination chemistry, this compound behaves similarly to carbon monoxide .
Preparation Methods
Trifluoromethylisocyanide can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethylamine with phosgene, resulting in the formation of this compound under controlled conditions . Industrial production methods often involve the use of specialized equipment to handle the highly reactive nature of the compound and ensure safety during the synthesis process.
Chemical Reactions Analysis
Trifluoromethylisocyanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving this compound typically require strong reducing agents and result in the formation of reduced derivatives.
Substitution: Substitution reactions are common, where this compound acts as a nucleophile or electrophile, depending on the reaction conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Trifluoromethylisocyanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and protein folding.
Mechanism of Action
The mechanism of action of trifluoromethylisocyanide involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with metals, influencing various biochemical pathways and processes. Its ability to act as both a nucleophile and electrophile allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Trifluoromethylisocyanide is often compared to other isocyanides and fluorocarbons. Similar compounds include:
Trifluoromethylamine (CF₃NH₂): An isomer of this compound, known for its stability and different reactivity profile.
Trifluoromethylacetylene (CF₃C≡CH): Another fluorocarbon with distinct chemical properties and applications.
The uniqueness of this compound lies in its ability to polymerize at low temperatures and its behavior as a ligand in coordination chemistry, which is similar to carbon monoxide .
Properties
IUPAC Name |
trifluoro(isocyano)methane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3N/c1-6-2(3,4)5 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHQVUSYAMWNQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2NF3, C2F3N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Record name | Trifluoromethylisocyanide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Trifluoromethylisocyanide | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147379 | |
Record name | Trifluoromethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.02 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105879-13-8, 19480-01-4 | |
Record name | Trifluoromethylisocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105879138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoromethyl isocyanide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3NG676YU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.